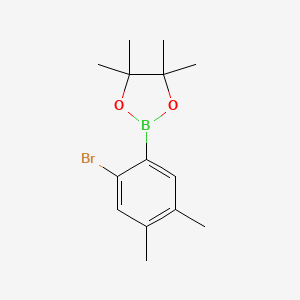

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. The compound’s molecular formula is C14H20BBrO2, and it has a molecular weight of 311.03 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Temperature: Room temperature to reflux

Catalyst: Palladium-based catalysts for coupling reactions

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Crystallization or chromatography to achieve high purity

Quality Control: Rigorous testing for purity and consistency

化学反応の分析

Types of Reactions

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides

Protodeboronation: Removal of the boronic ester group under acidic conditions

Hydrolysis: Conversion to the corresponding boronic acid in the presence of water

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

Protodeboronation: Acids such as hydrochloric acid or sulfuric acid

Hydrolysis: Water or aqueous solutions

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Protodeboronation: 2-Bromo-4,5-dimethylbenzene

Hydrolysis: 2-Bromo-4,5-dimethylphenylboronic acid

科学的研究の応用

Cross-Coupling Reactions

One of the primary applications of 2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions , where it acts as a coupling partner for aryl halides. This reaction is fundamental in forming biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a study by Cai et al., the compound was utilized to synthesize various biaryl derivatives through Suzuki coupling with different aryl halides. The reaction conditions were optimized to achieve high yields (up to 87%) of the desired products. This demonstrates the compound's utility in generating complex organic molecules efficiently .

Medicinal Chemistry

The compound's structure allows it to serve as a building block for the synthesis of biologically active molecules. Research has shown that derivatives of boronic acids can act as inhibitors for various biological targets.

Example: Development of Kinase Inhibitors

In recent research focused on neuroprotective agents, this compound was used to develop inhibitors targeting the MAP4 kinase family. These compounds exhibited promising neuroprotective effects in vitro against ER-stress-mediated neuronal degeneration . The ability to modify the boronic ester structure leads to variations that enhance pharmacological properties.

Material Science Applications

Boronic esters are also investigated for their potential use in material science, particularly in creating functionalized polymers and materials with specific properties.

Example: Polymer Synthesis

Research has highlighted the role of boronic esters in synthesizing polymers via click chemistry methods. The incorporation of this compound into polymer backbones enhances mechanical properties and thermal stability .

Data Tables

Below is a summary table highlighting key applications and findings related to this compound:

作用機序

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide

Transmetalation: The boronic ester transfers its aryl group to the palladium complex

Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst

類似化合物との比較

Similar Compounds

4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and Suzuki-Miyaura coupling

3-Bromomethylphenylboronic acid pinacol ester: Another boronic ester used in similar coupling reactions

Uniqueness

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications.

生物活性

2-Bromo-4,5-dimethylphenylboronic acid pinacol ester (C14H20BBrO2) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a bromine atom and a pinacol ester moiety, which contribute to its biological activity. This article will explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C14H20BBrO2

- Molecular Weight : 311.02 g/mol

- IUPAC Name : 2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Boronic acids and their derivatives are known for their ability to bind to diols and are often used in the development of enzyme inhibitors. The biological activity of this compound is largely attributed to its interactions with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : This compound can inhibit proteasome activity by binding to the active site of proteasomal enzymes, which is crucial for protein degradation pathways.

- Cell Signaling Modulation : It may affect signaling pathways involving kinases and phosphatases due to its boron atom's ability to interact with electron-rich sites in proteins.

Biological Activity

The biological activity of this compound has been explored in various studies:

In Vitro Studies

- Neuroprotective Effects : A study highlighted that boronic acid derivatives could protect motor neurons from degeneration induced by endoplasmic reticulum stress. The compound's structural modifications enhanced its potency as a MAP4K inhibitor, leading to increased neuroprotection in neuronal cell cultures .

- Cancer Research : The compound has been evaluated for its potential in targeting cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

In Vivo Studies

- Animal Models : Research indicates that derivatives similar to this compound exhibit favorable pharmacokinetic properties and CNS penetrance without significant toxicity . This makes them promising candidates for further investigation in neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of boronic acid derivatives similar to this compound:

| Study | Findings |

|---|---|

| Goodfellow et al. (2013) | Identified multiple kinase targets inhibited by boronic acid derivatives leading to enhanced cell survival in neuronal cultures. |

| Thams et al. (2019) | Demonstrated that structural modifications of boronic acids resulted in improved metabolic stability and neuroprotective effects in animal models. |

特性

IUPAC Name |

2-(2-bromo-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLABSHTTWLRWMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。